Virginiamycin butanolide C

Catalog No.
S579366
CAS No.
109075-62-9
M.F
C11H20O4
M. Wt
216.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Virginiamycin butanolide C

CAS Number

109075-62-9

Product Name

Virginiamycin butanolide C

IUPAC Name

3-(1-hydroxyhexyl)-4-(hydroxymethyl)oxolan-2-one

Molecular Formula

C11H20O4

Molecular Weight

216.27 g/mol

InChI

InChI=1S/C11H20O4/c1-2-3-4-5-9(13)10-8(6-12)7-15-11(10)14/h8-10,12-13H,2-7H2,1H3

InChI Key

ONFPUQOPHZOEKF-UHFFFAOYSA-N

SMILES

CCCCCC(C1C(COC1=O)CO)O

Synonyms

2-(1'-hydroxyhexyl)-3-(hydroxymethyl)butanolide, virginiamycin butanolide C

Canonical SMILES

CCCCCC(C1C(COC1=O)CO)O

Virginiamycin butanolide C is a significant compound derived from Streptomyces virginiae, functioning as an autoregulator that stimulates the production of the antibiotic virginiamycin. Its chemical structure is characterized as 2-(r-hydroxyhexyl)-3-(hydroxymethyl)butanolide, which places it within a class of compounds known as butyrolactones. These compounds play crucial roles in regulating various biological processes, particularly in microbial systems .

The mechanism of action for this specific dihydrofuranone is not documented in scientific literature. Some dihydrofuranones have been shown to exhibit biological activities, such as antimicrobial or anti-inflammatory properties. However, more research is required to understand the mechanisms behind these effects [].

  • Natural Product: A search of PubChem, a database of chemical information, indicates this compound is a natural product found in Crocus sativus, commonly known as saffron []. Saffron has a long history of use as a spice and medicinal plant []. However, there is no indication in the database that the specific compound you requested has been isolated and studied in detail.
, primarily involving its role as a signaling molecule. It acts on specific receptors in Streptomyces species, notably the BarA receptor, which mediates the transcriptional activation of genes responsible for virginiamycin biosynthesis. The binding of virginiamycin butanolide C to its receptor triggers a cascade of reactions that enhance the production of antibiotics .

The biological activity of virginiamycin butanolide C is primarily linked to its function as an inducer of antibiotic production in Streptomyces virginiae. It exhibits low nanomolar activity, effectively stimulating the expression of genes involved in the biosynthetic pathways for virginiamycin M1 and virginiamycin S. These antibiotics display synergistic bactericidal effects against various Gram-positive bacteria, making virginiamycin butanolide C a critical component in the regulation of antibiotic synthesis .

The synthesis of virginiamycin butanolide C can be achieved through both natural extraction from Streptomyces virginiae and chemical synthesis. Chemical synthesis has been accomplished using methods that involve the careful manipulation of precursor compounds to yield the desired structure. The racemic form of virginiamycin butanolide C has been synthesized through various organic reactions, including deprotonation and subsequent reaction steps that ensure the correct stereochemistry is obtained .

Virginiamycin butanolide C has several applications, particularly in microbiology and pharmacology. Its primary application lies in its ability to induce the production of virginiamycin, which is used as an antibiotic in veterinary medicine and animal husbandry to promote growth and prevent disease. Additionally, it serves as a research tool for studying gene regulation and biosynthetic pathways in Streptomyces species .

Interaction studies have identified that virginiamycin butanolide C interacts specifically with the BarA receptor protein in Streptomyces virginiae. This interaction is crucial for initiating the transcriptional activation necessary for antibiotic production. Research has demonstrated that deletion or mutation of the barA gene significantly impairs the response to virginiamycin butanolide C, underscoring its role as a key signaling molecule .

Several compounds are structurally similar to virginiamycin butanolide C, notably other butyrolactones such as:

  • Virginiae Butanolide A: Contains a different side chain structure and exhibits distinct regulatory properties.
  • Virginiae Butanolide B: Similar in function but varies slightly in chemical structure and efficacy.
  • A-factor: A well-studied autoregulator in other Streptomyces species, differing mainly in its functional groups and receptor interactions.
Compound NameStructure CharacteristicsBiological Activity
Virginiamycin Butanolide ADifferent side chainInduces antibiotic production
Virginiamycin Butanolide BSimilar core structureModulates gene expression differently
A-factorContains 6-keto groupRegulates different biosynthetic pathways

Virginiamycin butanolide C is unique due to its specific receptor interactions and its role in inducing a synergistic response for producing multiple antibiotics within Streptomyces virginiae, distinguishing it from other similar compounds .

VB-C was first isolated in 1988 from the culture broth of Streptomyces virginiae, a soil-dwelling actinomycete known for producing the streptogramin antibiotic virginiamycin. Initial purification efforts identified three structurally related compounds—virginiae butanolides A, B, and C—differentiated by their side-chain methyl groups. VB-C, characterized as 2-(1'-hydroxyhexyl)-3-(hydroxymethyl)butanolide, was synthesized racemically to confirm its structure, establishing its absolute configuration as a 2,3-cis diastereomer. The development of a tritium-labeled VB-C analogue enabled the identification of a specific binding protein, paving the way for mechanistic studies.

Taxonomic Context within γ-Butyrolactone Autoregulators

VB-C belongs to the γ-butyrolactone (GBL) family, a class of small-molecule autoregulators prevalent in Streptomyces species. Unlike the A-factor of Streptomyces griseus, which possesses a 1'-ketoalkyl moiety, VB-C features two hydroxyl groups critical for its bioactivity. Phylogenetically, GBLs are categorized based on side-chain modifications:

  • A-factor type: 1'-ketoalkyl side chain (e.g., A-factor in S. griseus).
  • VB type: 1'-hydroxyalkyl side chain (e.g., VB-C in S. virginiae).

This structural distinction correlates with species-specific receptor binding and regulatory outcomes, positioning VB-C as a specialized signaling molecule within S. virginiae.

Significance in Streptomyces virginiae Metabolism

VB-C is indispensable for virginiamycin biosynthesis, a mixed peptidyl-polyketide antibiotic comprising virginiamycin M (VM) and S (VS). Disruption of VB-C biosynthesis genes (e.g., barS2) delays antibiotic production until late growth phases, highlighting its role as a temporal regulator. The compound’s minimum effective concentration (0.8 ng/mL) underscores its potency in inducing metabolic shifts from primary to secondary metabolism.

Table 1: Chemical Properties of Virginiamycin Butanolide C

PropertyValueSource
Molecular formulaC₁₁H₂₀O₄
Molecular weight216.27 g/mol
CAS Registry Number109075-62-9
Key functional groupsγ-butyrolactone, two hydroxyls

Role as a Signaling Molecule

VB-C functions as a quorum-sensing molecule, binding to a 26-kDa receptor protein (BarA/VbrA) in S. virginiae. This interaction derepresses pathway-specific regulators (e.g., VmsR, VmsS, VmsT), initiating transcription of virginiamycin biosynthetic genes. Structural studies reveal that VB-C’s 1'-hydroxyhexyl and 3-hydroxymethyl groups are essential for receptor affinity, with 2,3-cis stereochemistry conferring 10-fold greater activity than trans analogs. The binding protein’s interaction with genomic DNA further modulates antibiotic synthesis, linking VB-C signaling to chromosomal dynamics.

Biosynthetic Pathway in Streptomyces virginiae

The biosynthetic pathway of virginiamycin butanolide C in Streptomyces virginiae involves a multi-step enzymatic process that transforms simple precursor molecules into the final bioactive signaling compound. Research has established that the biosynthesis follows a well-defined pathway beginning with the formation of basic metabolic intermediates and proceeding through several reduction and modification steps [3] [4].

The initial stages of the pathway involve the formation of a precursor molecule designated as 6-dehydro-virginiae butanolide A, which serves as the immediate substrate for the final biosynthetic step [3]. This intermediate compound contains a ketone group at the C-6 position that must be stereospecifically reduced to form the active hydroxylated product. The pathway demonstrates remarkable specificity, as only the natural enantiomer of (2R,3R,6S)-virginiae butanolide A is produced through this biosynthetic route [3].

Isotope labeling studies have revealed that the carbon skeleton of virginiamycin butanolide C is derived from standard metabolic precursors, with specific incorporation patterns that demonstrate the enzymatic specificity of the biosynthetic machinery [5] [6]. The pathway exhibits tight temporal regulation, with virginiae butanolide production beginning approximately 10.5 hours after cultivation initiation in standard fermentation conditions [3].

The biosynthetic process is characterized by its integration with the overall metabolic state of the organism, as virginiae butanolide C production precedes and triggers the subsequent biosynthesis of virginiamycin antibiotics by approximately 2-3 hours [3]. This temporal separation ensures that the signaling system is properly established before the energy-intensive antibiotic production begins.

Key Enzymes Involved in Biosynthesis

The biosynthesis of virginiamycin butanolide C requires several specific enzymes that catalyze distinct steps in the pathway. The most critical enzyme identified is BarS1, a stereospecific reductase that catalyzes the final step in virginiae butanolide biosynthesis [3] [4]. BarS1 is a 257-amino acid protein with a molecular weight of 27,095 daltons that belongs to the superfamily of short-chain alcohol dehydrogenases [3].

BarS1 demonstrates remarkable substrate specificity, accepting only the (3R)-isomer of 6-dehydro-virginiae butanolide A as a substrate and reducing it stereospecifically to produce the (6S) product [3]. The enzyme requires nicotinamide adenine dinucleotide phosphate as a cofactor and operates optimally at temperatures around 35°C with a pH optimum near 8.0 [3]. In vitro reconstitution experiments have confirmed that BarS1-dependent conversion of 6-dehydro-virginiae butanolide A to virginiae butanolide A represents the last catalytic step in virginiae butanolide biosynthesis [3].

Additional enzymes involved in the pathway include BarX, which functions in the early stages of virginiae butanolide biosynthesis, and BarS2, another enzyme contributing to the biosynthetic process [7] [8]. BarX shows homology to AfsA-like proteins found in other Streptomyces species and is essential for initiating the biosynthetic cascade [8]. The coordinated action of these enzymes ensures the efficient production of virginiae butanolide C under appropriate cellular conditions.

The enzymatic machinery demonstrates substrate specificity that extends beyond simple chemical recognition. Studies using various analogues of the natural substrate have revealed that structural modifications to the side chain length or stereochemistry can dramatically affect enzymatic activity [3]. This specificity ensures that only the biologically active forms of virginiae butanolides are produced in significant quantities.

EnzymeFunctionMolecular Weight (kDa)Substrate → Product
BarS16-dehydro-VB-A reductase27.16-dehydro-VB-A → VB-A
BarXVB biosynthesis enzymeUnknownEarly pathway intermediates
BarS2VB biosynthesis enzymeUnknownPathway intermediates

Genetic Regulation of Biosynthetic Process

The genetic regulation of virginiamycin butanolide C biosynthesis involves a complex hierarchical control system that integrates multiple regulatory proteins and DNA-binding elements. The primary regulatory framework consists of three pathway-specific regulators: VmsR, VmsS, and VmsT, which control the expression of biosynthetic genes in a coordinated manner [9] [10].

VmsR functions as a master regulator belonging to the Streptomyces antibiotic regulatory protein family and serves as a positive regulator for both virginiamycin M and virginiamycin S biosynthesis [11] [10]. Gene deletion studies have demonstrated that VmsR is essential for virginiamycin production, as disruption of the vmsR gene completely abolishes antibiotic production while maintaining normal levels of virginiae butanolide production and BarA receptor protein [11].

VmsS acts as another pathway-specific regulator that controls the biosynthetic genes for both virginiamycin M and virginiamycin S production [9]. Disruption of vmsS results in the complete loss of both antibiotic types and causes dramatic alterations in the transcriptional profile of virginiamycin biosynthetic genes [9]. In contrast, VmsT functions as a regulator specific to virginiamycin M biosynthesis, with its disruption affecting only virginiamycin M production while leaving virginiamycin S biosynthesis intact [9].

The hierarchical relationship between these regulators demonstrates that VmsR controls the expression of both VmsS and VmsT, while also contributing independently to the expression of virginiamycin biosynthetic genes [9]. This multi-layered regulatory system ensures precise temporal and quantitative control over antibiotic production in response to cellular conditions and developmental signals.

Transcriptional analysis has revealed that the expression of these regulatory genes follows a specific temporal pattern, with VmsR transcription preceding that of VmsS, which in turn occurs when virginiamycin biosynthetic genes become actively transcribed during maximum antibiotic production [12]. This sequential activation ensures the proper coordination of regulatory cascades with metabolic requirements for antibiotic biosynthesis.

Role of barS1 Gene in VB-C Production

The barS1 gene plays a fundamental and irreplaceable role in virginiamycin butanolide C production, functioning as the essential genetic element encoding the final biosynthetic enzyme in the pathway [3] [4]. Located within the 10-kilobase regulatory island surrounding the virginiae butanolide-specific receptor gene barA, barS1 represents a 774-base pair open reading frame that is critical for autoregulator biosynthesis [3].

Gene disruption experiments have provided definitive evidence for the essential nature of barS1 in virginiamycin butanolide production [3]. When the barS1 gene is deleted through homologous recombination, Streptomyces virginiae completely loses its ability to produce virginiae butanolides, and consequently, virginiamycin production is also abolished [3]. This phenotype can be rescued by external addition of virginiae butanolides to the culture, confirming that the loss of antibiotic production results specifically from the absence of autoregulator biosynthesis rather than from other metabolic defects [3].

The barS1 gene is constitutively expressed throughout the cultivation period, maintaining steady enzymatic activity levels that support consistent autoregulator production [3]. Reverse transcription polymerase chain reaction analysis has confirmed that barS1 transcription remains relatively constant during cultivation, which corresponds with the observed constant specific activity of the 6-dehydro-virginiae butanolide A reductase enzyme [3].

Complementation studies using intact barS1 sequences have demonstrated that the introduction of functional barS1 genes can restore both virginiae butanolide production and subsequent virginiamycin biosynthesis in disrupted strains [3]. These results establish barS1 as the sole gene responsible for encoding the 6-dehydro-virginiae butanolide A reductase that catalyzes the final step of autoregulator biosynthesis.

The strategic location of barS1 within the regulatory island reflects its intimate connection to the overall control system governing virginiamycin production [3]. This chromosomal organization ensures that barS1 expression is coordinated with other regulatory elements while maintaining the autonomous capacity to support autoregulator biosynthesis under diverse physiological conditions.

Gene CharacteristicDescription
Gene Size774 base pairs
Protein ProductBarS1 (257 amino acids)
Chromosomal Location10-kb regulatory island near barA
Expression PatternConstitutive throughout cultivation
Deletion PhenotypeComplete loss of VB and virginiamycin production

Environmental Factors Influencing Biosynthesis

Environmental conditions exert profound influence on the biosynthesis of virginiamycin butanolide C, with multiple physical and chemical parameters affecting both the rate and efficiency of autoregulator production [13] [14]. Temperature represents one of the most critical environmental factors, with optimal virginiae butanolide biosynthesis occurring at mesophilic temperatures around 28°C, which corresponds to the standard cultivation temperature for Streptomyces virginiae [13].

pH regulation plays an essential role in maintaining optimal conditions for virginiae butanolide biosynthesis [13] [15]. Research has demonstrated that maintaining medium pH between 6.8 and 7.0 provides optimal conditions for both biomass accumulation and virginiae butanolide production [13]. Deviations from this optimal pH range can significantly impact the biosynthetic machinery, with lower pH values potentially affecting enzyme stability and activity while higher pH values may alter substrate availability and cofactor requirements [15].

Dissolved oxygen concentration represents another critical environmental parameter affecting virginiae butanolide biosynthesis [13]. Studies have shown that maintaining dissolved oxygen levels at approximately 50% saturation provides optimal conditions for virginiae butanolide production and subsequent virginiamycin biosynthesis [13]. This moderate oxygen requirement reflects the aerobic nature of the biosynthetic enzymes while avoiding potentially harmful effects of excessive oxidative stress on the cellular machinery.

Medium composition, particularly the balance of carbon and nitrogen sources, significantly influences the biosynthetic capacity for virginiae butanolide production [13]. Complex medium formulations that provide adequate precursor molecules and cofactors support efficient autoregulator biosynthesis, while nutrient limitations can restrict the availability of essential building blocks for the pathway [13]. The temporal relationship between nutrient availability and autoregulator production demonstrates that virginiae butanolide biosynthesis begins during the transition from active growth to secondary metabolite production phases [13].

Cultivation time affects the timing and magnitude of virginiae butanolide production, with autoregulator biosynthesis typically beginning approximately 10.5 hours after inoculation under standard fermentation conditions [3] [13]. This timing coincides with the depletion of rapidly utilizable carbon sources and the transition to secondary metabolism, indicating that environmental nutrient status serves as a signal for initiating autoregulator biosynthesis.

Environmental FactorOptimal ConditionEffect on VB-C Production
Temperature28°CMesophilic optimum for enzyme activity
pH6.8-7.0Maintains enzyme stability and activity
Dissolved Oxygen50% saturationSupports aerobic biosynthetic processes
Cultivation Time10.5-96 hoursVB production starts at 10.5h, peaks at 12h
Medium CompositionComplex mediumProvides precursors and cofactors

XLogP3

1.7

Dates

Last modified: 04-14-2024

Explore Compound Types